molecular formula C20H22N4O B2472443 N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-82-7

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2472443
CAS No.: 950230-82-7
M. Wt: 334.423
InChI Key: OZWHPRBNJWRUFY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is an organic compound with a complex structure that includes a triazole ring, phenyl groups, and a carboxamide functional group

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it produces its effects at the molecular level .

Safety and Hazards

This refers to the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

    Substitution Reactions: The phenyl and propyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenated reagents, strong bases or acids as catalysts

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide

Uniqueness

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the triazole ring or have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-8-18-19(22-23-24(18)16-9-6-5-7-10-16)20(25)21-17-12-11-14(2)13-15(17)3/h5-7,9-13H,4,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWHPRBNJWRUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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